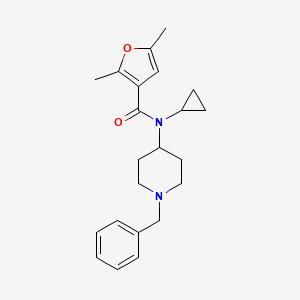![molecular formula C16H13N5O B2646283 4-[4-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-1H-imidazol-1-yl]benzonitrile CAS No. 1803606-39-4](/img/structure/B2646283.png)
4-[4-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-1H-imidazol-1-yl]benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-[4-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-1H-imidazol-1-yl]benzonitrile” is a complex organic molecule that contains a pyrazole ring and an imidazole ring . Pyrazoles are five-membered heterocyclic aromatic ring molecules comprising two nitrogen atoms at positions 1 and 2 and three carbon atoms . Imidazoles are also five-membered heterocyclic compounds, but they contain three carbon atoms and two non-adjacent nitrogen atoms.
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of both pyrazole and imidazole rings. The compound is likely to be unsymmetrical, but the corresponding conjugate acid (pyrazolium) and conjugate base (pyrazolide) may have C2v symmetry .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be complex and would depend on the specific conditions and reagents used. Pyrazoles have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .科学的研究の応用
Reactivity and Synthesis
- Synthesis of Pyrazoles and Pyridazines : A study by Mohamed, Elnagdi, & Abdel-Khalik (2001) focused on the reactivity of 1-(3,5-dimethylpyrazol-1-yl)acetone with aromatic diazonium salts, leading to the formation of pyrazoles and pyridazines, highlighting the potential for diverse chemical synthesis.
Catalytic Applications
- Catalyst in Synthesis of Pyrans : Redouane et al. (2019) found that 1,3-dimethyl imidazolium dimethyl phosphate [DMImd-DMP] acts as an efficient catalyst in the synthesis of substituted 4H-pyrans derivatives using pyrazolone derivatives, showcasing its use in catalyzing multi-component reactions (Redouane et al., 2019).
Application in Ligand Synthesis
- Synthesis of Pyrazole Derivatives as Ligands : Faundez-Gutierrez et al. (2014) synthesized compounds containing the pyrazole core, which have applications as ligands in inorganic chemistry, demonstrating the relevance of these compounds in coordination chemistry (Faundez-Gutierrez et al., 2014).
Pharmaceutical Applications
- Antibacterial Schiff Bases Synthesis : Asiri & Khan (2010) conducted research on Schiff bases containing the pyrazolone moiety, which showed notable antibacterial activities, highlighting the potential of these compounds in pharmaceutical applications (Asiri & Khan, 2010).
Biochemical Applications
- Biochemical Indicator for Immunosensors : Melo et al. (2022) described the use of 4-dimethylaminoantipyrine (4-DMAA) in immunoassays, indicating its potential as a biochemical indicator in the detection of infectious diseases through electrochemical immunosensors (Melo et al., 2022).
Enzyme Inhibition Studies
- Inhibition of Enzymes : Yamali et al. (2020) synthesized a series of pyrazoline type sulfonamides with significant inhibitory effects on acetylcholinesterase and carbonic anhydrase enzymes, suggesting therapeutic potential in related diseases (Yamali et al., 2020).
作用機序
将来の方向性
特性
IUPAC Name |
4-[4-(3,5-dimethylpyrazole-1-carbonyl)imidazol-1-yl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5O/c1-11-7-12(2)21(19-11)16(22)15-9-20(10-18-15)14-5-3-13(8-17)4-6-14/h3-7,9-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXRNYUNGXPRBNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(=O)C2=CN(C=N2)C3=CC=C(C=C3)C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

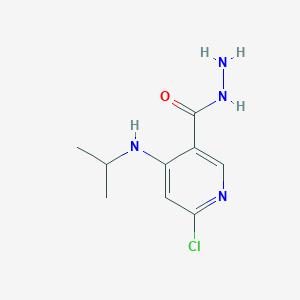
![N-[2-[[(5-bromo-2-oxoindol-3-yl)amino]carbamoyl]phenyl]benzamide](/img/structure/B2646202.png)
![N-(4-methylbenzyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide](/img/structure/B2646205.png)


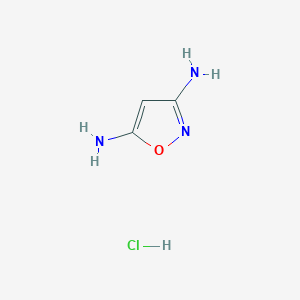
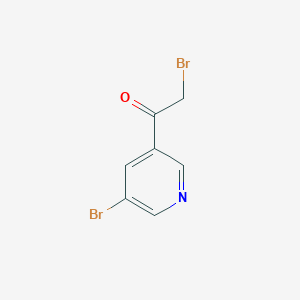
![1-(3-(Benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-phenylurea](/img/structure/B2646214.png)
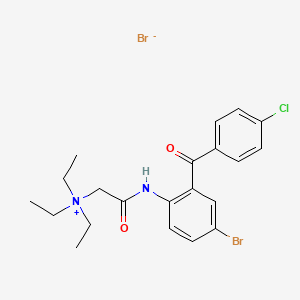



![3-(2-fluorophenyl)-N-(4-(methylthio)benzyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/no-structure.png)
